molecular formula C13H14N4O2S B2536259 2-methyl-5-[3-(1,3-thiazol-2-yloxy)pyrrolidine-1-carbonyl]pyrazine CAS No. 2201430-13-7

2-methyl-5-[3-(1,3-thiazol-2-yloxy)pyrrolidine-1-carbonyl]pyrazine

Cat. No.: B2536259
CAS No.: 2201430-13-7
M. Wt: 290.34
InChI Key: NEAGQMYOOHFRPH-UHFFFAOYSA-N
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Description

2-methyl-5-[3-(1,3-thiazol-2-yloxy)pyrrolidine-1-carbonyl]pyrazine is a complex organic compound that features a pyrazine ring substituted with a methyl group and a pyrrolidine-1-carbonyl group linked to a thiazol-2-yloxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-5-[3-(1,3-thiazol-2-yloxy)pyrrolidine-1-carbonyl]pyrazine typically involves multi-step organic reactions. One common approach is to start with the pyrazine ring and introduce the methyl group through alkylation. The pyrrolidine-1-carbonyl group can be attached via an amide bond formation, often using coupling reagents like EDCI or DCC. The thiazol-2-yloxy moiety is then introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to handle larger quantities of starting materials and reagents.

Chemical Reactions Analysis

Types of Reactions

2-methyl-5-[3-(1,3-thiazol-2-yloxy)pyrrolidine-1-carbonyl]pyrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, where the thiazol-2-yloxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-methyl-5-[3-(1,3-thiazol-2-yloxy)pyrrolidine-1-carbonyl]pyrazine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-methyl-5-[3-(1,3-thiazol-2-yloxy)pyrrolidine-1-carbonyl]pyrazine involves its interaction with specific molecular targets. The thiazole and pyrazine rings can interact with enzymes or receptors, potentially inhibiting their activity. The pyrrolidine-1-carbonyl group may enhance binding affinity through hydrogen bonding or hydrophobic interactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-methyl-5-[3-(1,3-thiazol-2-yloxy)pyrrolidine-1-carbonyl]pyridine: Similar structure but with a pyridine ring instead of a pyrazine ring.

    2-methyl-5-[3-(1,3-thiazol-2-yloxy)pyrrolidine-1-carbonyl]benzene: Similar structure but with a benzene ring instead of a pyrazine ring.

Uniqueness

2-methyl-5-[3-(1,3-thiazol-2-yloxy)pyrrolidine-1-carbonyl]pyrazine is unique due to the combination of its pyrazine ring and the thiazol-2-yloxy moiety. This unique structure can result in distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

(5-methylpyrazin-2-yl)-[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O2S/c1-9-6-16-11(7-15-9)12(18)17-4-2-10(8-17)19-13-14-3-5-20-13/h3,5-7,10H,2,4,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEAGQMYOOHFRPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=N1)C(=O)N2CCC(C2)OC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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